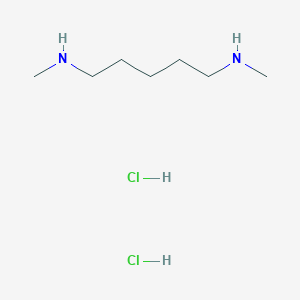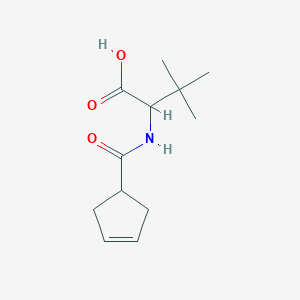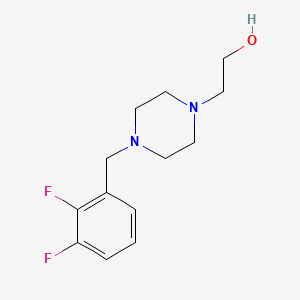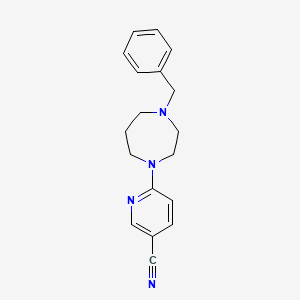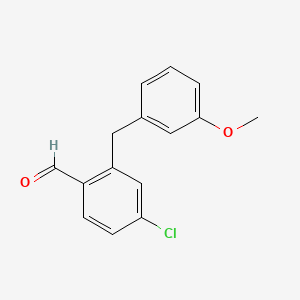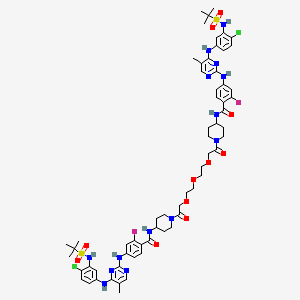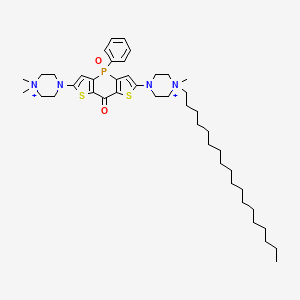
Mem-C1C18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mem-C1C18 is a polarity-sensitive fluorescent probe with excellent plasma membrane anchoring, high brightness, and a sensitive response to environmental polarity by altering the fluorescence lifetime . It is primarily used to quantify changes in the polarity of the plasma membrane during ferroptosis .
化学反应分析
Mem-C1C18 undergoes various chemical reactions, primarily involving changes in fluorescence lifetime in response to environmental polarity . The compound is sensitive to the polarity of its environment, which makes it useful for monitoring changes in the plasma membrane during ferroptosis . Common reagents and conditions used in these reactions are not specified, but the major product formed is the altered fluorescence signal that indicates changes in membrane polarity .
科学研究应用
Mem-C1C18 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study the polarity of various environments.
Biology: Utilized to monitor changes in the plasma membrane during ferroptosis, a type of cell death.
Medicine: Helps in understanding the mechanisms of ferroptosis, which can be relevant in disease research.
Industry: Employed in the development of new fluorescent probes and sensors for various applications.
作用机制
Mem-C1C18 exerts its effects by anchoring to the plasma membrane and altering its fluorescence lifetime in response to changes in environmental polarity . This allows for the quantification of changes in membrane polarity during ferroptosis . The molecular targets and pathways involved include the plasma membrane and the processes that lead to changes in its polarity .
相似化合物的比较
Mem-C1C18 is unique due to its high brightness and sensitive response to environmental polarity . Similar compounds include Mem-C18C18, which also displays membrane-specific properties for visualizing ferroptosis . Both compounds are used to monitor microenvironment polarity of various cell membranes .
属性
分子式 |
C44H69N4O2PS2+2 |
|---|---|
分子量 |
781.2 g/mol |
IUPAC 名称 |
5-(4,4-dimethylpiperazin-4-ium-1-yl)-11-(4-methyl-4-octadecylpiperazin-4-ium-1-yl)-2-oxo-2-phenyl-6,10-dithia-2λ5-phosphatricyclo[7.3.0.03,7]dodeca-1(9),3(7),4,11-tetraen-8-one |
InChI |
InChI=1S/C44H69N4O2PS2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-30-48(4)33-28-46(29-34-48)41-36-39-44(53-41)42(49)43-38(51(39,50)37-24-21-20-22-25-37)35-40(52-43)45-26-31-47(2,3)32-27-45/h20-22,24-25,35-36H,5-19,23,26-34H2,1-4H3/q+2 |
InChI 键 |
NECGCOSSFLIZFL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[N+]1(CCN(CC1)C2=CC3=C(S2)C(=O)C4=C(P3(=O)C5=CC=CC=C5)C=C(S4)N6CC[N+](CC6)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



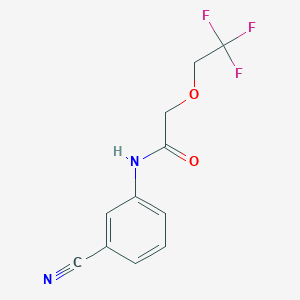
![1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate](/img/structure/B14904343.png)
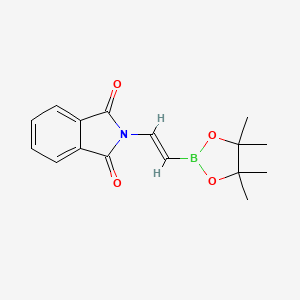
![N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)

